molecular formula C19H22FN3O3 B217196 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin CAS No. 100449-07-8

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

カタログ番号: B217196
CAS番号: 100449-07-8
分子量: 232.28 g/mol
InChIキー: LYRNYBCBYWDTIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin ( 100449-07-8) is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This tetralin derivative is characterized by a catechol moiety (5,6-dihydroxy groups) and an imidazoline ring system, which are key pharmacophores in various biologically active molecules. The compound is also known by several synonyms, including 2-(5,6-Dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline and A-54741 . While direct pharmacological data on this specific compound is limited in the public domain, its structure is closely related to a class of semi-rigid aminotetralins that are of significant interest in neuroscience research. Compounds with this structural motif have been investigated as rigid congeners of dopamine and are known to interact with adrenergic and dopaminergic receptor systems . For instance, research on similar 5,6-dihydroxy-2-aminotetralin derivatives has shown they can act as central α2-adrenoceptor agonists, leading to sympatho-inhibitory effects such as hypotension and bradycardia in animal models . The presence of the imidazoline group further suggests potential for activity at imidazoline receptor sites. This compound is provided for research purposes only, to facilitate studies in medicinal chemistry, neuropharmacology, and receptor characterization. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

CAS番号

100449-07-8

分子式

C19H22FN3O3

分子量

232.28 g/mol

IUPAC名

5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)

InChIキー

LYRNYBCBYWDTIF-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

正規SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

他のCAS番号

108149-68-4

同義語

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer
2-DTMI

製品の起源

United States

類似化合物との比較

Key Derivatives with Improved Receptor Selectivity

Modifications to the tetralin ring of compound 1 have yielded derivatives with distinct receptor specificity:

Compound Structural Modification Receptor Selectivity Key Findings
1 (Parent compound) No modification Dual α1/α2 agonist High potency, low selectivity
7 (4,4-dimethyl) Addition of dimethyl groups at C4 α1-specific agonist Retains α1 activity; α2 activity abolished
2 (Chroman analog) Replacement of tetralin with chroman Enhanced α2 selectivity Reduced α1 activity; improved α2 agonism
  • Compound 7 : The addition of 4,4-dimethyl groups sterically hinders interactions with α2 receptors, eliminating α2 activity while preserving α1 agonism. This modification demonstrates the role of steric bulk in fine-tuning receptor engagement.
  • Compound 2 : Replacing the tetralin ring with a chroman scaffold alters the spatial orientation of the catechol and imidazolinyl groups, favoring α2 receptor binding. This highlights the importance of ring conformation in receptor discrimination.

Methoxy-Substituted Analogs

The derivative trans-5,6-dimethoxy-1-(2-imidazolinyl)-2-phenyltetralin hydrochloride () introduces methoxy groups at positions 5 and 6 and a phenyl group at position 2. Methoxy substitution reduces catechol-like hydrogen bonding, likely diminishing adrenergic receptor affinity compared to the parent compound.

Membrane Interaction and Toxicity Considerations

While compound 1 and its analogs are designed for receptor targeting, the unmodified tetralin structure (as a standalone molecule) exhibits membrane-disrupting properties. Tetralin partitions into lipid bilayers (partition coefficient ~1,100), causing membrane expansion, proton leakage, and respiratory enzyme inhibition in bacterial models . Derivatives like compound 7 (with dimethyl groups) may exhibit altered membrane interactions due to increased steric hindrance.

Broader Context of Imidazoline-Containing Compounds

Compounds such as [6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol () share the imidazoline moiety but differ in core structure and substituents.

Q & A

Q. Table 1. Example Synthesis Optimization (Factorial Design)

FactorLevel 1Level 2Response (Yield %)
Temperature (°C)8011062 vs. 78
Catalyst (mol%)51065 vs. 75
Reaction Time (h)61270 vs. 81
Based on factorial design principles and imidazole synthesis protocols .

Q. Table 2. Biological Assay Validation Metrics

Assay TypeCV (%)Z’-FactorReference Standard
Kinase Inhibition<100.7Staurosporine
Cytotoxicity<150.6Doxorubicin
CV = Coefficient of Variation. Thresholds from high-throughput screening guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。